Cas no 10534-34-6 (4-4-(propan-2-yl)cyclohexylbutan-2-one)

4-4-(Propan-2-yl)cyclohexylbutan-2-one is a cyclic ketone derivative characterized by its unique structural combination of a cyclohexyl ring and a branched alkyl substituent. This compound exhibits notable stability and moderate polarity, making it suitable for applications in organic synthesis, particularly as an intermediate in the production of fine chemicals and specialty materials. Its sterically hindered cyclohexyl group contributes to controlled reactivity, while the ketone functionality allows for further derivatization. The compound's balanced lipophilicity enhances its utility in formulations requiring controlled solubility. Its well-defined structure ensures consistent performance in synthetic pathways, offering reliability in research and industrial processes.
4-4-(propan-2-yl)cyclohexylbutan-2-one structure
10534-34-6 structure
Product Name:4-4-(propan-2-yl)cyclohexylbutan-2-one
CAS No:10534-34-6
MF:C13H24O
MW:196.329064369202
CID:182866
PubChem ID:232469
Update Time:2025-05-21

4-4-(propan-2-yl)cyclohexylbutan-2-one Chemical and Physical Properties

Names and Identifiers

    • 2-Butanone,4-[4-(1-methylethyl)cyclohexyl]-
    • 4-(4-propan-2-ylcyclohexyl)butan-2-one
    • 4-[4-(propan-2-yl)cyclohexyl]butan-2-one
    • AC1L5NY8
    • AC1Q5CHS
    • AR-1F9770
    • NSC29913
    • NSC-29913
    • SureCN2400028
    • 4-4-(propan-2-yl)cyclohexylbutan-2-one
    • SCHEMBL2400028
    • 10534-34-6
    • EN300-1826543
    • DTXSID20283131
    • Inchi: 1S/C13H24O/c1-10(2)13-8-6-12(7-9-13)5-4-11(3)14/h10,12-13H,4-9H2,1-3H3
    • InChI Key: VRMCAAQYOVUHND-UHFFFAOYSA-N
    • SMILES: O=C(C)CCC1CCC(C(C)C)CC1

Computed Properties

  • Exact Mass: 196.18282
  • Monoisotopic Mass: 196.182715385g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 4
  • Complexity: 176
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.2
  • Topological Polar Surface Area: 17.1Ų

Experimental Properties

  • PSA: 17.07

4-4-(propan-2-yl)cyclohexylbutan-2-one Pricemore >>

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Additional information on 4-4-(propan-2-yl)cyclohexylbutan-2-one

Comprehensive Overview of 4-4-(propan-2-yl)cyclohexylbutan-2-one (CAS No. 10534-34-6): Properties, Applications, and Industry Trends

4-4-(propan-2-yl)cyclohexylbutan-2-one (CAS No. 10534-34-6) is a specialized organic compound with a unique molecular structure that combines a cyclohexyl ring with a butanone moiety. This compound has garnered significant attention in the chemical and pharmaceutical industries due to its versatile applications and potential as an intermediate in synthetic pathways. The CAS number 10534-34-6 serves as a critical identifier for researchers and regulatory bodies, ensuring precise classification and safe handling.

The chemical structure of 4-4-(propan-2-yl)cyclohexylbutan-2-one features a cyclohexyl group substituted with an isopropyl unit, linked to a butan-2-one chain. This configuration imparts distinct physicochemical properties, including moderate solubility in organic solvents and stability under standard conditions. Its molecular weight and boiling point make it suitable for applications requiring controlled volatility, such as fragrance formulation and polymer synthesis.

In recent years, the demand for 4-4-(propan-2-yl)cyclohexylbutan-2-one has surged in the fragrance and flavor industry. Its subtle woody and musky notes align with the growing consumer preference for sustainable and long-lasting scents. Searches for "natural fragrance alternatives" and "sustainable aroma chemicals" have spiked, reflecting industry trends toward eco-friendly ingredients. This compound’s compatibility with green chemistry principles positions it as a viable candidate for future innovations.

Another emerging application of CAS No. 10534-34-6 lies in pharmaceutical research, where it serves as a building block for bioactive molecules. Researchers are exploring its potential in drug discovery, particularly for targeting neurological and metabolic disorders. Queries like "cyclohexyl derivatives in medicine" and "ketone-based drug intermediates" highlight the scientific community’s interest in this niche. Its structural flexibility allows for modifications that enhance bioavailability and target specificity.

From a regulatory standpoint, 4-4-(propan-2-yl)cyclohexylbutan-2-one complies with major international safety standards, including REACH and OSHA guidelines. Its non-toxic profile and low environmental persistence make it a preferred choice for manufacturers prioritizing compliance and sustainability. Online searches for "safe chemical intermediates" and "REACH-compliant compounds" underscore the importance of regulatory alignment in industrial applications.

The synthesis of 10534-34-6 typically involves catalytic hydrogenation or Grignard reactions, with yields optimized through advanced purification techniques. Innovations in continuous-flow chemistry have further streamlined production, reducing waste and energy consumption—a response to the rising demand for "green synthesis methods" and "cost-effective chemical production." These advancements align with the broader shift toward circular economy practices in the chemical sector.

In conclusion, 4-4-(propan-2-yl)cyclohexylbutan-2-one (CAS No. 10534-34-6) exemplifies the intersection of functionality and sustainability in modern chemistry. Its applications span fragrances, pharmaceuticals, and material science, driven by evolving consumer preferences and regulatory frameworks. As research continues to uncover new potentials, this compound is poised to play a pivotal role in next-generation chemical innovations.

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